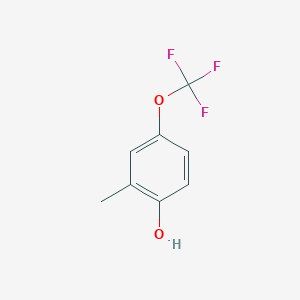

2-Methyl-4-(trifluoromethoxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(trifluoromethoxy)phenol is a chemical compound that belongs to the class of trifluoromethyl ethers. These molecules are of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique physical and electronic properties .

Synthesis Analysis

The synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are closely related to 2-Methyl-4-(trifluoromethoxy)phenol, can be achieved through directed ortho-lithiation followed by reaction with electrophiles. This method provides good to excellent yields and relies on the superior ortho-directing effect of a THP-protected hydroxy group . Another approach for synthesizing aryl trifluoromethyl ethers involves the conversion of phenols to aryl xanthates, followed by O-trifluoromethylation under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and quantum chemical computations. For instance, the electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized using density functional theory, and its molecular electrostatic potential map, natural bond orbital, and frontier molecular orbitals were analyzed . Similarly, the crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined by X-ray diffraction, revealing the E configuration at the C=N bond and the dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of trifluoromethyl phenols with various compounds has been explored. For example, reactions of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements have been studied, leading to the formation of different phenoxides . Additionally, the synthesis of 2,6-diformyl-4-trifluoromethylphenol has been reported, involving a copper-mediated trifluoromethylation as a key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, revealing that the polymer exhibits higher stability against thermal decomposition and behaves as a typical semiconductor . Theoretical and experimental investigations of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol provided insights into its structural properties, vibrational frequencies, and non-linear optical (NLO) properties .

科学的研究の応用

Catalytic Applications

Catalysis research has explored compounds with structures similar to 2-Methyl-4-(trifluoromethoxy)phenol, particularly in the context of phenol methylation and oxidative transformations. For instance, studies on Cu-Co synergism in catalysts have demonstrated the efficacy of certain complexes in methylation reactions, producing significant yields of o-cresol and 2,6-xylenol, which are crucial for various industrial applications (Mathew et al., 2002). Furthermore, the oxidative transformation of triclosan and chlorophene by manganese oxides has been examined, showing rapid oxidation yielding Mn(II) ions, which has implications for environmental remediation (Zhang & Huang, 2003).

Electrochemical Reduction

The electrochemical reduction of compounds structurally related to 2-Methyl-4-(trifluoromethoxy)phenol has been investigated, revealing insights into microbial methylation and pollutant degradation pathways. Such studies provide a foundation for understanding the environmental fate of these compounds and their potential toxicity (Peverly et al., 2014).

Synthetic Chemistry and Material Science

In synthetic chemistry, protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed, showcasing the potential of 2-Methyl-4-(trifluoromethoxy)phenol and its derivatives as synthetic building blocks. These compounds hold promise for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties (Feng & Ngai, 2016).

Environmental Science

The impact of phenolic compounds like 2-Methyl-4-(trifluoromethoxy)phenol on the environment, particularly their transformation and degradation under various conditions, has been a subject of environmental science research. Studies on the oxidative transformation of similar compounds by manganese oxides highlight the role of natural processes in mitigating environmental pollution (Zhang & Huang, 2003).

Sensor Development

Research into the development of sensors utilizing compounds related to 2-Methyl-4-(trifluoromethoxy)phenol has led to the creation of fluorescent Zn(2+) sensors based on the 8-aminoquinoline platform. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of such compounds in analytical chemistry and bioimaging applications (Zhou et al., 2010).

Safety And Hazards

特性

IUPAC Name |

2-methyl-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIXWHAIFDQEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382579 |

Source

|

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)phenol | |

CAS RN |

129676-67-1 |

Source

|

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

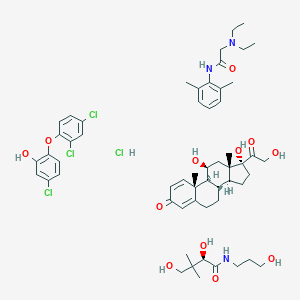

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)